Brucine hydrate

Description

Contextualization within Complex Natural Product Chemistry

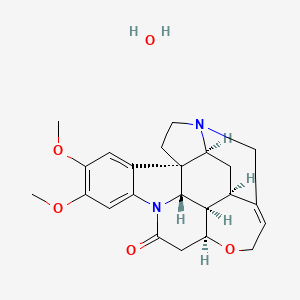

Brucine (B1667951) is a complex natural product characterized by a rigid heptacyclic structure. wikipedia.org As a weak alkaline indole (B1671886) alkaloid, it is one of the primary bioactive constituents of Nux-vomica, a plant with a long history of use in traditional medicine, particularly in Southern Asian countries. nih.gov The intricate molecular architecture of brucine, which includes multiple stereocenters, makes it a valuable tool in stereospecific chemical synthesis. wikipedia.org The study of its hydrates falls within the broader investigation of how complex natural molecules interact with their environment, specifically with water, to form distinct crystalline structures. This research is crucial for understanding the fundamental principles of molecular recognition and self-assembly in natural systems.

Significance of Hydrate (B1144303) Forms in Chemical and Pharmaceutical Sciences

In the chemical and pharmaceutical sciences, the formation of hydrates—crystalline solids containing water molecules within the crystal lattice—is a critical area of study. youtube.comwikipedia.org The state of hydration can significantly impact a compound's fundamental physicochemical properties, including solubility, dissolution rate, and stability, which in turn affect its bioavailability. wikipedia.orgpharmaexcipients.com Water is a unique and pharmaceutically acceptable solvent, capable of acting as both a hydrogen bond donor and acceptor, making it a key component in crystal engineering. nih.gov

The formation of a hydrate is not merely the trapping of water; the water molecules become an integral part of the crystal structure. youtube.compharmaexcipients.com This can lead to different polymorphic forms, known as pseudopolymorphs, which are regulated as distinct physical forms. pharmaexcipients.com Understanding the conditions under which different hydrates form and their relative stability is essential for developing robust manufacturing processes and ensuring the quality and performance of chemical products. nih.gov Generally, hydrate forms tend to be more stable but dissolve more slowly than their anhydrous counterparts due to the strong bonds formed by water within the crystal lattice. youtube.compharmaexcipients.com

Overview of Solid-State Landscape and Polymorphic Diversity of Brucine Hydrates

The solid-state landscape of brucine is particularly rich, showcasing a high tendency to form various hydrates. researchgate.net This diversity includes multiple stoichiometric and non-stoichiometric hydrates, an anhydrate, and an amorphous form. nih.gov The interplay between temperature and relative humidity (RH) governs the stability and interconversion of these forms. nih.govacs.org At least three distinct hydrates, often designated as HyA, HyB, and HyC, have been extensively characterized. nih.govacs.org

Brucine Dihydrate (HyA) : This form exhibits non-stoichiometric behavior, meaning its water content can vary. nih.govacs.org At 25°C and below 40% RH, it can lose water to form an isostructural dehydrate, which readily rehydrates when exposed to moisture. nih.govacs.org

Brucine Tetrahydrate (HyB) : This is a stoichiometric hydrate, meaning it has a fixed ratio of water to brucine molecules. nih.govacs.org It is relatively stable at 25°C over a wide range of humidity (10-90% RH) but collapses into an amorphous phase upon significant water loss at very low humidity. nih.govacs.org

Brucine Hydrate (HyC) : This hydrate is stable only at higher humidity levels (≥ 55% RH at 25°C) and contains a variable amount of water, between 3.65 and 3.85 moles per mole of brucine. nih.govacs.org Upon dehydration, it converts to the anhydrous form. nih.govacs.org

Beyond these, other forms such as a 5.25-hydrate have also been identified, highlighting the compound's complex hydration behavior. acs.orgnih.gov The study of these various hydrated forms and their transitions is crucial for controlling the solid-state properties of brucine.

Detailed Research Findings

The stability and interconversion of brucine's solid forms are highly dependent on environmental conditions. The anhydrous form (AH) is the most stable phase at relative humidity below 40% at 25°C. nih.govacs.org Each of the three main hydrates (HyA, HyB, and HyC) can become the most thermodynamically stable form under specific conditions of temperature and water activity. nih.govacs.org

The transitions between these forms have been systematically studied. For instance, the dehydration of the tetrahydrate (HyB) below 10% RH leads to an amorphous solid, which, upon rehydration at high humidity, can crystallize into a mixture of other hydrated phases. nih.govacs.org The dihydrate (HyA) shows a reversible, non-stoichiometric water loss and uptake in channels within its crystal structure below 40% RH. acs.org In contrast, the higher hydrate (HyC) is only stable above 55% RH and converts directly to the anhydrous form below this threshold. nih.govacs.org

Table 1: Polymorphic Hydrates of Brucine and Their Properties

| Hydrate Form | Designation | Stoichiometry (Water:Brucine) | Stability Conditions (at 25°C) | Dehydration Product |

|---|---|---|---|---|

| Dihydrate | HyA | ~2:1 (Non-stoichiometric) | < 40% RH (dehydrates) | Isostructural dehydrate (HyAdehy) |

| Tetrahydrate | HyB | 4:1 (Stoichiometric) | 10% - 90% RH | Amorphous Brucine |

| Hydrate | HyC | 3.65-3.85:1 (Non-stoichiometric) | ≥ 55% RH | Anhydrate (AH) |

| --- | --- | --- | --- | --- |

Data sourced from Crystal Growth & Design and PubMed articles. nih.govacs.org

Table 2: Crystallographic Data for Brucine Tetrahydrate

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₃H₃₄N₂O₈ |

| Molecular Weight | 466.5 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P 2₁ 2₁ 2₁ |

| a | 7.555 Å |

| b | 11.531 Å |

| c | 26.492 Å |

| α | 90.00° |

| β | 90.00° |

| γ | 90.00° |

Data sourced from PubChem. nih.gov

Structure

3D Structure of Parent

Properties

IUPAC Name |

(4aR,5aS,8aR,13aS,15aS,15bR)-10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O4.H2O/c1-27-16-8-14-15(9-17(16)28-2)25-20(26)10-18-21-13-7-19-23(14,22(21)25)4-5-24(19)11-12(13)3-6-29-18;/h3,8-9,13,18-19,21-22H,4-7,10-11H2,1-2H3;1H2/t13-,18-,19-,21-,22-,23+;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEJIBKWJYHZFNW-SUJBTXFYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=C1)[C@]34CCN5[C@H]3C[C@@H]6[C@@H]7[C@@H]4N2C(=O)C[C@@H]7OCC=C6C5)OC.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30583619 | |

| Record name | (4aR,5aS,8aR,13aS,15aS,15bR)-10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5892-11-5 | |

| Record name | (4aR,5aS,8aR,13aS,15aS,15bR)-10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5892-11-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Methodologies for Brucine Extraction and Isolation from Plant Sources

Modern Extraction Techniques

The initial step in obtaining brucine (B1667951) hydrate (B1144303) involves its extraction from the plant matrix. Modern techniques offer substantial improvements over classical methods in terms of efficiency, time, and solvent consumption.

Optimized Solvent-Based Extraction Protocols

The choice of solvent is a critical parameter that significantly influences the extraction yield of brucine. Research has demonstrated that ethanol (B145695) generally provides better extraction efficiency compared to other solvents like ammonia chloroform, water, or acid water nih.gov. The polarity of the solvent plays a crucial role, with a mixture of ethanol and water often being preferred to create a polar environment that facilitates better access to and extraction of phenolic compounds and alkaloids from plant cells mdpi.com.

For instance, one optimized protocol involves refluxing and extracting the processed Nux-vomica with a 6-fold volume of 50% alcohol at a pH of 5 for three one-hour cycles nih.gov. Another approach utilizes a methanol-water binary mixed solvent containing 0.1% acetic acid google.com. The optimization of solvent-to-solid ratio, temperature, and extraction time are key factors in maximizing the yield of brucine. It has been reported that a high solid-to-solvent ratio can increase the diffusion rate and lead to greater extraction of solids by the solvent mdpi.com.

Table 1: Comparison of Optimized Solvent-Based Extraction Parameters for Brucine

| Parameter | Condition 1 | Condition 2 |

| Solvent | 50% Ethanol (pH 5) | Methanol-Water with 0.1% Acetic Acid |

| Solvent-to-Solid Ratio | 6:1 (v/w) | Not specified |

| Extraction Method | Reflux Extraction | Not specified |

| Duration | 3 cycles of 1 hour each | Not specified |

| Source | nih.gov | google.com |

Microwave-Assisted Extraction Enhancements

Microwave-Assisted Extraction (MAE) is an innovative technique that utilizes microwave energy to heat the solvent and plant material, leading to a more efficient extraction process ncsu.edunih.gov. This method offers several advantages over conventional techniques, including shorter extraction times, reduced solvent consumption, and potentially higher yields ncsu.eduwho.intcabidigitallibrary.org. The microwave energy causes rapid heating of the intracellular water, leading to cell rupture and enhanced release of the target compounds nih.gov.

Studies have shown that MAE can significantly improve the extraction rate of brucine nih.gov. The efficiency of MAE is influenced by several factors, including the nature of the solvent, solvent-to-material ratio, microwave power, extraction time, and the physical characteristics of the plant matrix who.intcabidigitallibrary.org. The choice of solvent is particularly crucial as it must have the ability to absorb microwave energy and effectively solubilize the target analyte who.int.

Table 2: Key Parameters Influencing Microwave-Assisted Extraction of Brucine

| Parameter | Influence on Extraction Efficiency |

| Solvent Type | Determines the solubility of brucine and the efficiency of microwave absorption who.int. |

| Solvent to Plant Material Ratio | Affects the concentration gradient and the extent of extraction who.int. |

| Microwave Power | Directly impacts the heating rate and can influence the integrity of the target compound nih.gov. |

| Extraction Time | A shorter extraction time compared to conventional methods is a key advantage of MAE ncsu.educabidigitallibrary.org. |

| Temperature | Controlled temperature is crucial to prevent thermal degradation of brucine who.int. |

| Nature of Plant Matrix | Particle size and moisture content of the plant material can affect microwave penetration and heating who.int. |

Impact of Traditional Processing Methods on Brucine Yield and Purity

Traditional processing methods of Strychnos nux-vomica seeds, such as soaking and boiling, can have a significant impact on the subsequent extraction yield and purity of brucine. For instance, a classical method involves soaking the seeds in liming, followed by solvent extraction with benzene google.com. While effective, this method has drawbacks related to the toxicity and environmental impact of the solvent google.com.

Ayurvedic processing methods, which can include soaking in various liquids and boiling in cow's milk, have been studied to assess their effect on the total alkaloid content researchgate.net. These traditional preparatory steps can alter the chemical composition of the plant material, potentially making the alkaloids more amenable to extraction. However, they can also lead to the degradation or transformation of the target compounds if not carefully controlled. The primary goal of these traditional methods is often to reduce the toxicity of the seeds while retaining their therapeutic properties, which can inadvertently affect the final yield of brucine.

Chromatographic Separation and Purification Strategies

Following extraction, the crude extract contains a mixture of alkaloids and other plant constituents. Chromatographic techniques are essential for the separation and purification of brucine from this complex matrix.

pH Zone Countercurrent Chromatography for Alkaloid Resolution

pH-zone-refining counter-current chromatography (CCC) is a highly effective preparative technique for separating ionizable compounds like alkaloids based on their pKa values and hydrophobicity researchgate.netnih.gov. This method has been successfully applied to the large-scale separation of brucine and its structurally similar co-alkaloid, strychnine (B123637), from the crude extract of Strychnos nux-vomica researchgate.netepa.gov.

In this technique, a two-phase solvent system is employed, and a retainer (an acid or a base) is added to the stationary phase, while an eluter (a base or an acid) is added to the mobile phase researchgate.netnih.gov. This creates a pH gradient that allows for the separation of compounds with different pKa values into distinct rectangular peaks nih.gov. For the separation of brucine and strychnine, triethylamine is often used as a retainer in the organic stationary phase, and hydrochloric acid is used as an eluter in the aqueous mobile phase epa.govresearchgate.net.

One study reported the use of a solvent system composed of methyl tertiary butyl ether-acetonitrile-water (2:2:3, V/V) for the separation of brucine and strychnine researchgate.net. From 308 mg of total alkaloids, this method yielded 50 mg of brucine with a purity of 96.8% researchgate.net. Another study, using a solvent system of n-hexane-ethyl acetate-i-propanol-water (1:3:1.5:4.5, v/v), obtained 480 mg of brucine with a purity of 97.0% from 1.5 g of crude extract in a single run epa.gov.

Table 3: Performance of pH Zone Countercurrent Chromatography for Brucine Purification

| Parameter | Study 1 | Study 2 |

| Solvent System | Methyl tertiary butyl ether-acetonitrile-water (2:2:3, V/V) | n-hexane-ethyl acetate-i-propanol-water (1:3:1.5:4.5, v/v) |

| Retainer (Stationary Phase) | 10 mmol/L Triethylamine | 10 mM Triethylamine |

| Eluter (Mobile Phase) | 10 mmol/L Hydrochloric acid | 5 mM Hydrochloric acid |

| Initial Material | 308 mg of total alkaloids | 1.5 g of crude extract |

| Brucine Yield | 50 mg | 480 mg |

| Brucine Purity | 96.8% (determined by HPLC) | 97.0% (determined by HPLC) |

| Source | researchgate.net | epa.gov |

Silica Gel Column Chromatography Development

Silica gel column chromatography is a fundamental and widely used technique for the purification of natural products, including brucine nih.govresearchgate.net. In this method, the stationary phase is typically polar silica gel, and the mobile phase is a less polar solvent or a mixture of solvents researchgate.net. The separation is based on the differential adsorption of the components of the mixture to the silica gel; more polar compounds adsorb more strongly and elute more slowly researchgate.net.

The development of a silica gel column chromatography method for brucine purification involves several key steps. First, an appropriate solvent system must be determined, often guided by preliminary analysis using thin-layer chromatography (TLC) commonorganicchemistry.com. The column is then packed with silica gel, and the crude extract is loaded onto the top of the column commonorganicchemistry.com. The mobile phase is then passed through the column, and fractions are collected and analyzed for the presence of the target compound fractioncollector.info.

A patent describes a method for preparing a Strychnos nux-vomica extract with a high content of brucine that involves subjecting an ethyl acetate extraction solution to silica gel column chromatography wipo.int. The eluent used is absolute ethanol or an ethanol solution containing an ammonia solution, potassium carbonate solution, sodium carbonate solution, sodium bicarbonate solution, or potassium bicarbonate solution wipo.int. This indicates that the polarity of the eluent can be adjusted to effectively elute brucine from the silica gel column.

Integration of Semi-Preparative High-Performance Liquid Chromatography (HPLC) for Isolation

The isolation of brucine from complex plant matrices has been significantly advanced by the integration of semi-preparative High-Performance Liquid Chromatography (HPLC). This technique serves as a crucial step for purifying brucine from crude extracts or fractions obtained from preliminary separation methods. Semi-preparative HPLC is adept at handling higher sample loads compared to analytical HPLC, making it suitable for obtaining pure compounds in milligram quantities, which are essential for further research and as reference standards.

The process typically involves the use of a reversed-phase C18 column, which separates compounds based on their hydrophobicity. google.com A two-dimensional liquid chromatogram technology has been developed to extract brucine from the fruit body of Strychnos nux-vomica. google.com This method involves the careful selection of chromatographic columns, dissolution solutions, and mobile phases. google.com By optimizing process conditions such as flow speed, elution modes, and collection sections, a complete separation and purification method can be established that is practical, simple, and highly automated. google.com The obtained brucine can achieve a purity of over 99%. google.com

The mobile phase often consists of a mixture of solvents like methanol, acetonitrile, and water, with the addition of modifiers such as formic acid or diethylamine to improve peak shape and resolution. who.int For instance, a mobile phase composition of methanol, water, and diethylamine (55:45:0.2 v/v) has been utilized for the HPLC analysis of brucine. who.int The detection is commonly carried out using a UV detector at a specific wavelength, typically around 260 nm or 264 nm, where brucine exhibits strong absorbance. who.intnih.gov

The successful isolation of brucine via semi-preparative HPLC hinges on the optimization of several parameters. The selection of the stationary phase (column) and mobile phase is critical to achieve the desired selectivity and resolution between brucine and other co-eluting compounds. Gradient elution, where the composition of the mobile phase is changed over time, is often employed to effectively separate compounds with a wide range of polarities. The flow rate and column temperature are also adjusted to optimize the separation efficiency and run time. Fractions are collected as they elute from the column, and those containing the pure compound are identified by analytical HPLC or other spectroscopic methods before being combined and concentrated.

Rigorous Quantitative Analytical Methods for Brucine Content

Accurate and precise quantification of brucine in plant materials and extracts is paramount for quality control and standardization. Several rigorous analytical methods have been developed and validated for this purpose, with High-Performance Liquid Chromatography (HPLC) coupled with UV detection being the most prevalent.

High-Performance Liquid Chromatography (HPLC)

HPLC methods for brucine quantification are known for their sensitivity, specificity, and reliability. researchgate.net These methods typically employ a reversed-phase column (e.g., C18) and a mobile phase consisting of a buffered aqueous solution and an organic modifier like methanol or acetonitrile. nih.govnih.gov The detection wavelength is usually set at 254 nm or 264 nm. nih.govresearchgate.net Validation of these methods is performed according to the International Council for Harmonisation (ICH) guidelines and includes assessment of linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ). nih.gov

For instance, one validated HPLC method demonstrated linearity for brucine in the concentration range of 0.11-4.32 µg, with a recovery of 98.04%. nih.gov Another study reported a linear range of 0.05-2 µg/ml with a correlation coefficient of over 0.991 and extraction recoveries ranging from 71.63% to 98.79%. nih.gov

HPLC Parameters for Brucine Quantification

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Phenomenex-ODS (250mm x 4.6mm, 5µm) who.int | ZY110 YNG-C18 nih.gov |

| Mobile Phase | Methanol, water, and diethylamine (55:45:0.2 v/v) who.int | KH2PO4 (0.01 mol/L) -- MeOH (73:27), pH 2.5 nih.gov |

| Flow Rate | 1.0 mL/min who.intnih.gov | 1.0 mL/min nih.gov |

| Detection Wavelength | 260 nm who.int | 264 nm nih.gov |

| Linear Range | Not specified | 0.11-4.32 µg nih.gov |

| Recovery | Not specified | 98.04% nih.gov |

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a simpler, high-throughput, and cost-effective alternative for the simultaneous quantification of brucine and its co-occurring alkaloid, strychnine. nih.gov This method involves applying the sample to a silica gel HPTLC plate, developing the plate with a suitable mobile phase, and then densitometrically scanning the plate at a specific wavelength. nih.govtci-thaijo.org

A validated HPTLC method used a mobile phase of chloroform–methanol–formic acid (8.5:1.5:0.4 v/v/v) and demonstrated good linearity for brucine in the range of 100–1000 ng/spot. nih.gov The method was found to be precise, with relative standard deviations (%RSD) between 0.36% and 2.22%, and accurate, with an average recovery of 100.52%. nih.gov

HPTLC Method Validation for Brucine

| Validation Parameter | Result | Reference |

|---|---|---|

| Linearity Range | 100–1000 ng/spot | nih.gov |

| Precision (%RSD) | 0.36–2.22 | nih.gov |

| Accuracy (Average Recovery) | 100.52% | nih.gov |

| Mobile Phase | Chloroform–methanol–formic acid (8.5:1.5:0.4 v/v/v) | nih.gov |

Other Analytical Techniques

Capillary zone electrophoresis is another method that has been successfully applied for the separation and determination of brucine. nih.gov This technique offers high separation efficiency and requires minimal sample and solvent consumption. nih.gov An optimized method reported a linear range of 5-100 µg/mL for brucine with a recovery of 98.56%. nih.gov

Elucidation of Solid State Chemistry and Hydrate Polymorphism of Brucine

Characterization of Discrete Brucine (B1667951) Hydrate (B1144303) Phases

Brucine hydrates can be broadly categorized into stoichiometric and nonstoichiometric forms, although the distinction is not always straightforward acs.orgresearchgate.net.

Stoichiometric Hydrates (e.g., Brucine Dihydrate (HyA), Brucine Tetrahydrate (HyB))

Brucine forms stoichiometric hydrates with defined water-to-brucine ratios. Brucine dihydrate (HyA) is one such form, although its hydration behavior can exhibit nonstoichiometric characteristics under certain conditions acs.orgnih.govresearchgate.net. At 25 °C, HyA is stable above approximately 20% relative humidity (RH) nih.gov. It releases water at very dry conditions, and between 40% and 20% RH, it loses about 0.25 mol equivalents of water nih.gov. The crystal structure of HyA contains water molecules located in open channels, facilitating rapid water uptake and release without significant structural distortion acs.orgnih.govresearchgate.net. The asymmetric unit of HyA comprises two brucine molecules and four water molecules arranged in a tetrameric ring motif nih.gov.

Brucine tetrahydrate (HyB) is another stoichiometric hydrate acs.orgnih.govacs.org. Thermogravimetric analysis (TGA) of HyB shows a one-step mass loss corresponding to approximately 3.96 mol equivalents of water acs.orgnih.gov. Dehydration of HyB leads to the collapse of its structure into an amorphous phase acs.orgnih.govresearchgate.netacs.org.

Nonstoichiometric Hydrates (e.g., Brucine 3.85-Hydrate (HyC), Brucine 3.86-Hydrate)

Brucine also forms nonstoichiometric hydrates, where the water content can vary within a certain range depending on the environmental conditions acs.orgnih.govresearchgate.net. Brucine 3.85-hydrate, referred to as HyC, is stable at 25 °C at RH values ≥ 55% acs.orgnih.govresearchgate.netacs.org. Its water content varies between 3.65 and 3.85 mol equivalents of water per mole of brucine in the RH range of 55% to 95% acs.orgnih.govresearchgate.net. Dehydration of HyC occurs in a single step at RH below 55% at 25 °C or upon heating, yielding the anhydrate form acs.orgnih.govresearchgate.netacs.org. Powder X-ray diffraction (PXRD) studies indicate the nonstoichiometric behavior of HyC at higher RH values (≥ 50%) through slight shifts in peak positions researchgate.net. The Cambridge Structural Database (CSD) includes a 3.86-hydrate (YOYZIX), which corresponds to HyC nih.gov.

Anhydrate (AH) and Amorphous Forms of Brucine

The anhydrous form of brucine (AH) is a water-free crystalline solid acs.orgnih.gov. AH is the thermodynamically most stable phase of brucine at 25 °C at RH values below 40% acs.orgnih.govresearchgate.netacs.org. It can be obtained by dehydrating HyC at RH below 55% or upon heating acs.orgnih.govresearchgate.netacs.org. AH is stable up to 75% RH acs.orgnih.govresearchgate.net. There are reports of two anhydrates in the CSD: MAJRIZ (a low-temperature anhydrate, AHLT) and MAJRIZ01 (the commercially available AH) nih.gov.

Amorphous brucine is a disordered solid form that can be obtained from the dehydration of HyB acs.orgnih.govresearchgate.netacs.org. Amorphous brucine transforms to AH at RH below 40% and to a mixture of hydrated phases at higher RH values acs.orgnih.govresearchgate.netacs.org.

Hydrate Forms of Brucine Salts (e.g., Brucine Sulphate Hydrates: HyA, HyB, HyC)

Brucine also forms hydrates when present as a salt, such as brucine sulfate (B86663). The solid form landscape of brucine sulfate includes three hydrate forms (HyA, HyB, and HyC) and an amorphous form researchgate.netrsc.orgresearchgate.net. The interconversion between these hydrates is sensitive to small changes in relative humidity researchgate.netrsc.org.

Brucine sulfate HyA, obtained from crystallization in water, is stable at room temperature in the RH range ≥ 26% and contains 6.5 to 7.4 molecules of water per brucine sulfate molecule researchgate.netrsc.org. Brucine sulfate HyB is observed in a narrow RH window (22-25%) at room temperature and exhibits a hexahydrate stoichiometry researchgate.netrsc.org. Brucine sulfate HyC forms at RH values ≤ 20% and shows a variable water content of five or fewer water molecules per brucine sulfate researchgate.netrsc.org. Removing the water molecules essential for stabilizing the hydrate structures can lead to a collapse into the amorphous state researchgate.netrsc.org. Brucine sulfate heptahydrate is a known form with a molecular formula of (C₂₃H₂₆N₂O₄)₂ · H₂SO₄ · 7H₂O sigmaaldrich.comnih.gov.

Phase Transitions and Interconversion Dynamics of Brucine Hydrates

The different solid forms of brucine and its hydrates can interconvert depending on environmental conditions, particularly temperature and relative humidity acs.orgnih.govacs.org. This complex interplay governs their stability and transformation pathways acs.orgnih.govacs.org.

Temperature-Dependent Solid-State Transformations

Temperature plays a significant role in the solid-state transformations of brucine hydrates. Differential Scanning Calorimetry (DSC) can be used to study these transitions acs.orgnih.govencyclopedia.pub. For example, DSC experiments on HyB in open pans show thermal events including dehydration to amorphous brucine at temperatures below 80 °C, a glass transition at about 90 °C, crystallization of AH above 130 °C, and melting of AH at approximately 178.9 °C acs.orgnih.gov. The peritectic transformation of HyB to HyA can be observed in sealed DSC pans acs.orgnih.gov.

The anhydrate AH has a melting point around 178.9 °C acs.orgnih.gov. Brucine sulfate heptahydrate decomposes at approximately 180 °C sigmaaldrich.comtcichemicals.com.

The stability of brucine solid forms is highly dependent on both temperature and water activity (aW) or relative humidity (RH) acs.orgnih.govacs.org. At ambient temperature, three hydrated forms (HyA, HyB, and HyC) and the anhydrate can exist as thermodynamically stable forms depending on the water vapor pressure acs.orgnih.gov. For instance, at 25 °C, AH is the stable phase at low water activities (aW ≤ 0.3), HyA is stable between aW ≥ 0.4 and ≤ 0.8, and HyC is stable at aW ≥ 0.9 acs.org. At 40 °C, AH is formed at aW ≤ 0.3, and HyA is the stable form at aW ≥ 0.4 acs.org.

The interconversion pathways between the solid forms can be complex. For example, the metastable dehydrate product of HyA can convert to AH upon storage at dry conditions or back to HyA when exposed to moisture acs.orgnih.govresearchgate.netacs.org. Amorphous brucine, formed from HyB dehydration, can transform to AH or a mixture of hydrated phases depending on the RH acs.orgnih.govresearchgate.netacs.org. HyC dehydrates to AH at low RH or upon heating acs.orgnih.govresearchgate.netacs.org.

Understanding these temperature- and moisture-dependent transformations is vital for controlling the solid form obtained during crystallization and for determining appropriate storage conditions acs.orgnih.gov.

Data Tables

| Brucine Solid Form | Stoichiometry / Water Content | Stability Conditions (approx. 25°C) | Notes |

| Brucine Dihydrate (HyA) | Dihydrate (can show nonstoichiometric behavior) | Stable > 20% RH | Water in open channels, rapid water exchange acs.orgnih.govresearchgate.net |

| Brucine Tetrahydrate (HyB) | Tetrahydrate | Stable at 0 °C during preparation | Dehydrates to amorphous form acs.orgnih.govresearchgate.netacs.org |

| Brucine 3.85-Hydrate (HyC) | 3.65 - 3.85 mol equiv water | Stable ≥ 55% RH | Nonstoichiometric behavior at higher RH acs.orgnih.govresearchgate.netresearchgate.net |

| Brucine Anhydrate (AH) | Anhydrate | Stable < 40% RH | Thermodynamically most stable at low RH, Melting Point ~178.9 °C acs.orgnih.govresearchgate.netacs.org |

| Amorphous Brucine | Amorphous | Metastable | Formed from HyB dehydration acs.orgnih.govresearchgate.netacs.org |

| Brucine Sulfate Hydrate | Stoichiometry / Water Content | Stability Conditions (approx. RT) | Notes |

| Brucine Sulphate HyA | 6.5 - 7.4 molecules water | Stable ≥ 26% RH | Obtained from crystallization researchgate.netrsc.org |

| Brucine Sulphate HyB | Hexahydrate | Stable in narrow range (22-25% RH) | |

| Brucine Sulphate HyC | ≤ 5 molecules water | Stable ≤ 20% RH | Variable water content researchgate.netrsc.org |

| Brucine Sulphate Heptahydrate | Heptahydrate | Decomposes at ~180 °C sigmaaldrich.comtcichemicals.com |

Influence of Relative Humidity and Water Activity on Hydrate Stability

The stability of brucine hydrates is highly dependent on water activity (aw) and relative humidity (RH). Studies have elucidated the complex interplay of temperature and aw/RH on the stability and transformation pathways of different brucine hydrates acs.orgnih.govnih.govfigshare.com. Three practically relevant hydrates, denoted as HyA, HyB, and HyC, along with an anhydrate (AH) and amorphous brucine, have been investigated to understand their moisture-dependent behavior acs.orgnih.govnih.govfigshare.com.

Brucine HyA, a dihydrate, exhibits nonstoichiometric (de)hydration behavior at RH below 40% at 25 °C. The removal of water molecules from HyA results in an isomorphic dehydrate structure (HyAdehy) acs.orgnih.govnih.govfigshare.com. This nonstoichiometric behavior is characterized by gradual mass changes with varying RH and a lack of hysteresis between sorption and desorption curves, suggesting that water molecules are located in open channels allowing for relatively free movement without significant structural distortion acs.orgnih.gov. HyA is reported to be stable above approximately 20% RH at 25 °C, releasing water at very dry conditions acs.org.

Brucine HyB is identified as a stoichiometric tetrahydrate acs.orgnih.govnih.govfigshare.com. It demonstrates fair stability at 25 °C, showing practically no weight loss between 90% and 10% RH acs.orgnih.gov. Dehydration of HyB below 10% RH at 25 °C occurs in a single step, leading to the collapse of the structure to an amorphous phase acs.orgnih.govnih.govfigshare.com.

Brucine HyC is stable only at RH ≥ 55% at 25 °C and contains between 3.65 and 3.85 moles of water per mole of brucine acs.orgnih.govnih.govfigshare.com. The moisture desorption isotherm for HyC shows a slight and constant decrease in water content in the RH range of 95% to 55% acs.orgnih.gov. Below 55% RH, the hydrate water is released in a single step, yielding the anhydrous form (AH) acs.orgnih.govnih.govfigshare.com.

The anhydrous form, AH, is the thermodynamically most stable phase of brucine at RH < 40% at 25 °C acs.orgnih.govnih.govfigshare.com. However, depending on temperature and aw, each of the three hydrates can become the thermodynamically most stable form acs.orgnih.govnih.govfigshare.com. Slurry experiments in water/methanol mixtures have been used to determine the thermodynamic stability ranges and transition points of the brucine phases, while gravimetric moisture sorption/desorption studies provide insights into the kinetically stabilized existence ranges nih.gov.

The following table summarizes the stability ranges of the observed brucine solid forms at 25 °C based on RH:

| Solid Form | Stability Range (at 25 °C) | Notes |

| Brucine HyA | > ~20% RH | Nonstoichiometric dehydration below 40% RH acs.orgnih.gov. |

| Brucine HyB | 10% - 90% RH | Stoichiometric tetrahydrate acs.orgnih.gov. Dehydrates to amorphous phase below 10% RH acs.orgnih.gov. |

| Brucine HyC | ≥ 55% RH | Contains 3.65-3.85 mol water/mol brucine acs.orgnih.gov. Dehydrates to AH below 55% RH acs.orgnih.gov. |

| Brucine AH | < 40% RH | Thermodynamically most stable at low RH acs.orgnih.gov. |

| Amorphous Brucine | Formed from HyB dehydration | Transforms to AH at RH < 40% RH or mixed hydrates at higher RH acs.orgnih.gov. |

| HyA Dehydrate | Metastable | Forms from HyA dehydration, rehydrates to HyA or converts to AH acs.orgnih.gov. |

Dehydration and Rehydration Pathways and Kinetics

The dehydration and rehydration processes of brucine hydrates can be complex, involving multiple phases and transformations nih.gov. The pathways are influenced by factors such as the initial hydrate form, particle size, and atmospheric conditions researchgate.net.

For brucine HyA, dehydration below 40% RH at 25 °C leads to the formation of an isomorphic dehydrate, HyAdehy acs.orgnih.govnih.govfigshare.com. This dehydrate is metastable and readily rehydrates to HyA upon exposure to moisture or slowly converts to AH when stored under very dry conditions acs.orgnih.govnih.govnih.gov. The nonstoichiometric dehydration of HyA, characterized by gradual mass loss and lack of hysteresis, is attributed to water molecules escaping through open channels in the crystal structure without significant distortion acs.orgnih.gov.

Dehydration of the stoichiometric tetrahydrate, HyB, below 10% RH at 25 °C results in a single step transformation to amorphous brucine acs.orgnih.govnih.govfigshare.com. This suggests a collapse of the crystal structure upon water loss acs.orgnih.gov. The amorphous phase can then transform to AH at RH < 40% or to a mixture of hydrated phases at higher RH values acs.orgnih.govnih.govfigshare.com.

Brucine HyC undergoes dehydration in a single step at RH < 55% at 25 °C or upon heating, yielding the anhydrous form (AH) acs.orgnih.govnih.govfigshare.com.

The rehydration of amorphous brucine shows accelerating water uptake, leading to the crystallization of a mixed hydrate phase at 85% RH, potentially including HyC, HyB, and other phases acs.orgnih.gov.

The dehydration mechanism in brucine 3.86-hydrate involves a shift of brucine ribbons within the honeycomb-like layers, which opens channels allowing for water release. The subsequent collapse of these layers after water egress results in the formation of anhydrous brucine researchgate.netacs.orgresearchgate.net.

Determination of Transformation Enthalpies Between Solid Forms

The transformation enthalpies between the different solid forms of brucine have been quantified to provide a thermodynamic understanding of their interconversion acs.orgnih.govnih.gov. Techniques such as RH-perfusion calorimetry, differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) are employed for these determinations nih.govmdpi.com.

The tetrahydrate (HyB) and 3.85-hydrate (HyC) are reported to be enthalpically stabilized by approximately 23 and 19 kJ/mol, respectively nih.gov. While specific values for all transformations between brucine hydrates and the anhydrous form are not explicitly detailed in the provided snippets, the research indicates that these enthalpies have been quantified as part of the comprehensive solid-state characterization acs.orgnih.govnih.gov. The determination of these enthalpies is crucial for understanding the thermodynamic driving forces behind observed transformations under varying temperature and humidity conditions nih.gov.

Advanced Structural Analysis of Water Encapsulation within Brucine Crystal Lattices

Advanced structural analysis techniques, such as single-crystal X-ray diffraction (SCXRD) and powder X-ray diffraction (PXRD), are essential for understanding how water molecules are incorporated and organized within the brucine crystal lattices mdpi.com. These methods provide detailed information about the arrangement of brucine molecules and the location and interactions of water molecules within the crystal structures.

Identification of Channel Hydrates and Accessible Void Spaces

Brucine HyA (dihydrate) is identified as a nonstoichiometric channel hydrate acs.orgnih.gov. Void space analysis of HyA, excluding the water molecules, reveals water channels running along the crystallographic b axis acs.org. The presence of these open channels facilitates the reversible and nonstoichiometric (de)hydration observed for HyA acs.orgnih.gov.

While not explicitly detailed for all brucine hydrates, the concept of accessible void spaces is critical for hydrate formation pnas.orgresearchgate.net. Computational methods can be used to analyze the void spaces within crystal structures and estimate the likelihood of channel hydrate formation nih.govpnas.org. The chemical environments of these voids, including their hydrophilicity or hydrophobicity, influence their ability to host water molecules pnas.org.

Characterization of Molecular Interactions and Hydrogen Bonding Networks in Hydrate Structures

The stability and structure of brucine hydrates are significantly influenced by molecular interactions, particularly hydrogen bonding networks involving both brucine molecules and water molecules, as well as water-water interactions acs.orgresearchgate.netgriffith.edu.ausigmaaldrich.comresearchgate.net.

In the structure of brucine HyA (dihydrate), the water molecules are arranged in cyclic hydrogen-bonded tetramer rings (R₄⁴(8) motif). These rings then form hydrogen-bonded chain substructures. The brucine molecules are linked to these water chains through O-H···N or O-H···O hydrogen bonds nih.govnih.gov.

Brucine HyB (tetrahydrate) features water molecules arranged in channels propagating along the crystallographic a axis nih.gov. These water molecules form hexameric ring motifs (R₆⁶(12)), with each water proton involved in strong O-H···O/N hydrogen bonds nih.gov. These hexameric units are linked to adjacent units via O-H···O hydrogen bonds, forming a hydrogen-bonded chain nih.gov. Three of the water molecules in HyB form hydrogen bonds to the brucine molecules nih.gov.

In the structures of brucine tetrahydrate and 5.25-hydrate, the brucine molecules form head-to-tail sheet substructures griffith.edu.au. The water molecules are located in the interstitial cavities within these substructures and associate with the brucine sheets through hydrogen bonding griffith.edu.au. Water-water associations also contribute to the three-dimensional framework structures of these hydrates griffith.edu.au.

In brucine 3.86-hydrate, water molecules are encapsulated within cages formed between honeycomb-like brucine layers researchgate.netacs.orgresearchgate.net.

Investigation of Discrete Water Cluster Topologies within Brucine Cages

In certain brucine hydrate structures, water molecules assemble into discrete clusters within cages or cavities formed by the brucine molecular framework researchgate.netacs.orgresearchgate.net. These clusters exhibit specific topologies.

In the crystals of brucine 3.86-hydrate, large 15- and 16-membered water clusters with cuboidal topology have been observed researchgate.netacs.orgresearchgate.net. These clusters are encapsulated within the cages created between the honeycomb-like layers of brucine molecules researchgate.netacs.orgresearchgate.net. The presence and topology of these discrete water clusters highlight the intricate ways water can be accommodated and organized within the solid-state structure of brucine hydrates.

Cutting Edge Analytical Techniques for Comprehensive Brucine Hydrate Characterization

Advanced Spectroscopic Methodologies

Spectroscopic techniques offer valuable information regarding the molecular vibrations, chemical environment, and electronic transitions within brucine (B1667951) hydrate (B1144303) structures.

Vibrational Spectroscopy (Fourier-Transform Infrared Spectroscopy (FTIR) and Raman Spectroscopy)

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is a powerful tool for identifying functional groups and distinguishing between different solid forms of brucine, including its hydrates. These techniques provide complementary information about the molecular structure mdpi.com. FTIR spectroscopy measures the absorption of infrared light due to molecular vibrations, while Raman spectroscopy measures the inelastic scattering of light, offering insights into molecular structure mdpi.com. Both FTIR and Raman analyses have been applied to characterize brucine and its various forms nih.govresearchgate.netnih.gov. These methods can help identify distinct hydrate phases and elucidate their stability and dehydration pathways researchgate.net. Specific vibrational modes of water molecules and the brucine framework can be observed, providing signatures for the presence and environment of water in the hydrate structure researchgate.net.

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy for Structural Insights

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is employed to gain detailed structural insights into solid brucine hydrate. This technique is particularly useful for characterizing crystalline and amorphous phases, as well as mixtures bruker.com. ssNMR, including both 13C and 1H experiments, has been utilized in the structural characterization of brucine tetrahydrate researchgate.netresearchgate.net. Advances in ssNMR have made it a central method in the pharmaceutical industry for the high-resolution analysis of solid-form properties bruker.com.

UV Spectroscopy for Form Discrimination

UV spectroscopy can be used for discriminating between different forms of brucine, including its hydrates. This technique probes electronic transitions within the molecule. UV spectroscopy has been applied to distinguish this compound from other forms uiowa.edu. Derivative UV spectrophotometry, for instance, has been developed for the quantitative determination of brucine sphinxsai.com.

H2O/D2O Exchange Experiments for Water Dynamics

H2O/D2O exchange experiments, often coupled with FTIR spectroscopy, are crucial for studying the dynamics and environment of water molecules within this compound structures acs.orgpatentoppositions.org. By exposing the hydrate to deuterium (B1214612) oxide vapor, the hydrogen atoms in water molecules can be exchanged with deuterium, leading to shifts in characteristic vibrational bands observable by FTIR ispc-conference.orgrsc.org. This isotopic exchange allows for the investigation of water accessibility and the nature of hydrogen bonding interactions involving water molecules acs.orgpatentoppositions.org. Studies using H2O/D2O exchange FTIR spectroscopy have provided insights into the different types of water molecules present in brucine tetrahydrate based on their hydrogen bonding patterns acs.orgpatentoppositions.org. The exchange process can reveal how quickly water is released and exchanged within the hydrate framework researchgate.net.

High-Resolution Diffraction-Based Techniques

Diffraction methods provide essential information about the long-range order and atomic arrangement within crystalline brucine hydrates.

Powder X-ray Diffraction (PXRD) and Environmental PXRD for Polymorphic Analysis

Powder X-ray Diffraction (PXRD) is a fundamental technique for identifying crystalline phases and analyzing polymorphism in this compound. PXRD patterns provide a unique fingerprint for each crystalline form, allowing for the differentiation between various hydrates and anhydrous brucine. encyclopedia.pub Environmental PXRD takes this a step further by enabling the study of phase transformations under controlled temperature and relative humidity (RH) conditions. acs.org This is particularly valuable for brucine hydrates, as their stability and interconversion are highly dependent on moisture levels.

Studies utilizing environmental PXRD have shown the moisture-dependent behavior of different brucine hydrates. For instance, this compound A (HyA), a dihydrate, exhibits nonstoichiometric hydration behavior at RH below 40% at 25 °C, with gradual changes in mass and peak positions in PXRD patterns, indicative of water molecules occupying open channels within the structure. acs.orgresearchgate.net this compound C (HyC), a 3.65–3.85 hydrate, shows slight shifts in peak positions in moisture-dependent PXRD measurements at RH values ≥ 50%, confirming its nonstoichiometric behavior at higher RH. researchgate.netresearchgate.net this compound B (HyB), a tetrahydrate, transforms to an amorphous phase upon dehydration at RH values below 10% at 25 °C, as observed by changes in its PXRD pattern. acs.orgresearchgate.net

PXRD is also used to confirm the phase identity of samples after experiments involving other techniques like gravimetric moisture sorption/desorption analysis. acs.orgresearchgate.net Rietveld refinement of PXRD data collected at different RH values can provide information on the fractional occupancies of water molecules within the crystal structure of hydrates like HyA. researchgate.netresearchgate.net

Integrated Thermal and Gravimetric Analysis

Integrated thermal and gravimetric analysis techniques provide crucial information about the thermal stability, dehydration/hydration processes, and composition of brucine hydrates.

Differential Scanning Calorimetry (DSC) is used to study the thermal transitions of brucine hydrates, such as dehydration, glass transitions, crystallization, and melting. acs.orgresearchgate.netfishersci.caxray.cz DSC thermograms reveal endothermic and exothermic events associated with these transformations.

For brucine HyA, DSC experiments show dehydration to amorphous brucine at temperatures above 80 °C, followed by crystallization of anhydrous brucine (AH) above 120 °C, and finally melting of AH at around 178.9 °C. acs.orgnih.gov The dehydration of HyA is an endothermic process. acs.orgnih.gov Brucine HyB exhibits four thermal events in open pans: dehydration to amorphous brucine below 80 °C, a glass transition around 90 °C, crystallization of AH above 130 °C, and melting of AH at approximately 178.9 °C. acs.orgnih.gov The peritectic transformation of HyB to HyA can be observed in sealed DSC pans. acs.org

DSC, in conjunction with TGA, is commonly used to detect mass gain or loss due to changes in water content and to determine melting or crystallization temperatures. encyclopedia.pubnih.gov

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time under a controlled atmosphere. researchgate.netfishersci.ca This technique is essential for determining the water content of brucine hydrates and studying their dehydration processes.

TGA curves of brucine hydrates show mass loss corresponding to the release of water molecules upon heating. For HyA, TGA shows a one-step mass loss of approximately 8.06 ± 0.10%, corresponding to about 1.92 mol equivalents of water, slightly lower than the theoretical value for a dihydrate due to immediate dehydration under dry conditions. acs.org HyB shows a one-step mass loss of 15.32 ± 0.03%, correlating to approximately 3.96 mol equivalents of water, consistent with a tetrahydrate stoichiometry. acs.orgnih.gov TGA is also used to confirm the level of hydration after experiments like exposure to humidity. ul.ie

TGA is often used alongside DSC and DVS to provide a comprehensive picture of hydrate behavior. encyclopedia.pubnih.gov

Isothermal Relative Humidity (RH)-Perfusion Calorimetry is a technique used to measure the heat flow associated with water sorption and desorption processes at a constant temperature and controlled relative humidity. This method can provide thermodynamic information about the hydration and dehydration of brucine solid forms.

Studies have utilized isothermal RH-perfusion calorimetry to investigate the transformation enthalpies between different brucine solid forms. acs.orgnih.gov For example, this technique was used to estimate the transition enthalpy for the transformation of brucine HyA to its isostructural dehydrate (HyAdehy) to be 5.3 ± 0.9 kJ/mol. nih.gov

Gravimetric Moisture Sorption/Desorption Analysis, commonly performed using Dynamic Vapour Sorption (DVS), measures the amount of water vapor absorbed or desorbed by a sample as a function of relative humidity at a constant temperature. researchgate.netfishersci.caproumid.com DVS provides valuable information about the hygroscopicity, hydration/dehydration kinetics, and the stability of hydrate phases.

DVS isotherms for brucine hydrates reveal distinct behaviors depending on the specific hydrate form. HyA shows a sorption/desorption profile typical of nonstoichiometric hydrates in the 0% to 40% RH range at 25 °C, characterized by gradual mass changes and a lack of hysteresis. acs.orgresearchgate.netresearchgate.net This is attributed to water molecules residing in open channels, allowing for fast water exchange. researchgate.net Brucine AH is stable up to 75% RH at 25 °C, but takes up water and transforms to HyC at higher moisture conditions (≥ 80% RH), with the sorption/desorption isotherms showing distinct steps and hysteresis, characteristic of a phase transformation. acs.orgresearchgate.netresearchgate.netnih.gov HyB is relatively stable between 10% and 90% RH at 25 °C, with dehydration occurring below 10% RH, leading to amorphous brucine. acs.orgresearchgate.netnih.gov Amorphous brucine shows accelerated water uptake and crystallization of a mixed hydrate phase at 85% RH. acs.orgresearchgate.netnih.gov HyC is stable only at RH ≥ 55% at 25 °C, and its desorption isotherm shows a slight decrease in water content between 95% and 55% RH, followed by a single step dehydration at RH < 55%. acs.orgresearchgate.netresearchgate.netnih.gov

DVS is considered a preferred technique for unraveling the non-stoichiometric behavior of hydrates. frontiersin.org

Hot-Stage Microscopy (HSM) allows for the visual observation of thermal and moisture-induced events and phase transformations in situ. acs.orgfishersci.canih.gov By heating or controlling the humidity around a sample on a microscope stage, changes in crystal morphology, birefringence, melting, and dehydration can be directly observed.

HSM can be used to visualize processes like dehydration and melting of brucine hydrates. For example, HSM can show the peritectic dissociation process of a hydrate to an anhydrous form upon heating. frontiersin.org While specific detailed findings for this compound directly from HSM in the search results are limited, the technique is listed as being applied in comprehensive studies of brucine hydrates, indicating its use in visually confirming transformations observed by other techniques like DSC and TGA. acs.orgnih.gov

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 24862854 |

| Brucine | 442021 |

Note: Brucine sulfate (B86663) hydrate has a different PubChem CID (118797651). The article focuses on this compound (C23H26N2O4 · xH2O).## Comprehensive Characterization of this compound: An Analytical Perspective

This compound, a crystalline form of the alkaloid brucine incorporating water molecules, exhibits a complex solid-state behavior critical for its handling and potential applications. Understanding the nuances of its various hydrated and anhydrous forms necessitates the application of cutting-edge analytical techniques. This article focuses solely on the methodologies employed for the comprehensive characterization of this compound, delving into the insights provided by each technique as outlined.

The solid-state landscape of this compound, including its polymorphism and hydration states, is thoroughly investigated using a suite of advanced analytical tools. These techniques provide complementary information on structure, thermal properties, and moisture interactions.

Powder X-ray Diffraction (PXRD) and Environmental PXRD for Polymorphic Analysis

Powder X-ray Diffraction (PXRD) is a cornerstone technique for identifying the crystalline phases of this compound and studying its polymorphic transformations. encyclopedia.pub Each distinct crystalline form, whether anhydrous or hydrated, produces a unique PXRD pattern, serving as a fingerprint for identification. Environmental PXRD enhances this analysis by allowing for the real-time monitoring of structural changes under controlled conditions of temperature and relative humidity (RH). acs.org

Research employing environmental PXRD has illuminated the behavior of different this compound forms. For instance, this compound A (HyA), identified as a dihydrate, displays nonstoichiometric hydration characteristics below 40% RH at 25 °C. acs.orgresearchgate.net This is evidenced by gradual changes in its PXRD pattern, suggesting that water molecules occupy channel-like spaces within the crystal lattice without causing abrupt structural collapse. researchgate.net this compound C (HyC), reported to contain between 3.65 and 3.85 moles of water per mole of brucine, also exhibits nonstoichiometric behavior at higher RH (≥ 50%), indicated by subtle shifts in PXRD peak positions with changing moisture levels. researchgate.netresearchgate.net In contrast, this compound B (HyB), a tetrahydrate, undergoes a transformation to an amorphous phase when exposed to RH below 10% at 25 °C, a change clearly detectable by the disappearance of its characteristic diffraction peaks in the PXRD pattern. acs.orgresearchgate.net PXRD is routinely used to confirm the solid form of samples following experiments involving moisture sorption or thermal analysis. acs.orgresearchgate.net Furthermore, Rietveld refinement of PXRD data collected at varying RH can quantify the occupancy of water molecules in structures like HyA. researchgate.netresearchgate.net

Integrated Thermal and Gravimetric Analysis

Combining thermal and gravimetric analysis techniques provides critical data on the energy changes and mass variations associated with temperature and humidity-induced transformations in this compound.

Differential Scanning Calorimetry (DSC) is employed to measure the heat flow associated with thermal events in this compound, such as dehydration, glass transitions, crystallization, and melting. acs.orgresearchgate.netfishersci.caxray.cz The resulting thermograms show endothermic (heat absorbing) or exothermic (heat releasing) peaks corresponding to these transitions.

DSC studies on brucine HyA reveal an endothermic event corresponding to dehydration, typically occurring above 80 °C, leading to amorphous brucine. acs.orgnih.gov This is followed by an exothermic event above 120 °C, indicating the crystallization of anhydrous brucine (AH), and finally, an endothermic peak around 178.9 °C representing the melting of AH. acs.orgnih.gov Brucine HyB shows a more complex DSC profile in open pans, including dehydration below 80 °C, a glass transition around 90 °C, crystallization of AH above 130 °C, and melting of AH at approximately 178.9 °C. acs.orgnih.gov The peritectic transformation of HyB to HyA can be observed when using sealed DSC pans. acs.org DSC is frequently used in conjunction with TGA to assess mass changes and determine transition temperatures. encyclopedia.pubnih.gov

Thermogravimetric Analysis (TGA) quantifies mass changes in this compound samples as a function of temperature or time under a controlled atmosphere, primarily used to determine water content and study dehydration kinetics. researchgate.netfishersci.ca

TGA curves provide direct evidence of water loss upon heating. For brucine HyA, TGA typically shows a one-step mass loss of about 8.06 ± 0.10%, consistent with the removal of approximately 1.92 molar equivalents of water, slightly less than the theoretical dihydrate value due to immediate dehydration in a dry environment. acs.org Brucine HyB exhibits a one-step mass loss of 15.32 ± 0.03%, corresponding to approximately 3.96 molar equivalents of water, supporting its characterization as a tetrahydrate. acs.orgnih.gov TGA is also used to confirm the hydration level of samples after exposure to different humidity conditions. ul.ie TGA is often used in combination with DSC and DVS for a comprehensive understanding of hydrate behavior. encyclopedia.pubnih.gov

Isothermal Relative Humidity (RH)-Perfusion Calorimetry measures the heat flow associated with water sorption and desorption at a constant temperature and controlled RH. This technique provides thermodynamic data on the hydration and dehydration processes of brucine solid forms.

Studies have utilized isothermal RH-perfusion calorimetry to quantify the enthalpy changes during transformations between brucine solid forms. acs.orgnih.gov For example, this method was used to estimate the transition enthalpy for the conversion of brucine HyA to its isostructural dehydrate (HyAdehy), yielding a value of 5.3 ± 0.9 kJ/mol. nih.gov

Gravimetric Moisture Sorption/Desorption Analysis, commonly performed using Dynamic Vapour Sorption (DVS) analyzers, measures the amount of water vapor adsorbed or desorbed by a this compound sample as the surrounding relative humidity is varied at a constant temperature. researchgate.netfishersci.caproumid.com DVS is invaluable for assessing hygroscopicity, determining hydration/dehydration kinetics, and mapping the stability regions of different hydrate phases.

DVS isotherms provide detailed insights into the moisture-induced behavior of brucine hydrates. Brucine HyA exhibits a sorption/desorption profile characteristic of nonstoichiometric hydrates in the 0% to 40% RH range at 25 °C, showing gradual mass changes and minimal hysteresis. acs.orgresearchgate.netresearchgate.net This behavior is attributed to the presence of open channels in the HyA structure facilitating facile water exchange. researchgate.net Anhydrous brucine (AH) remains stable up to 75% RH at 25 °C but absorbs water and transforms to HyC at RH ≥ 80%, with the DVS isotherms displaying distinct steps and hysteresis, indicative of a phase transformation. acs.orgresearchgate.netresearchgate.netnih.gov Brucine HyB shows stability between 10% and 90% RH at 25 °C, with dehydration occurring below 10% RH, leading to amorphous brucine. acs.orgresearchgate.netnih.gov Amorphous brucine demonstrates rapid water uptake and crystallization into a mixed hydrate phase at 85% RH. acs.orgresearchgate.netnih.gov Brucine HyC is stable only at RH ≥ 55% at 25 °C, and its desorption isotherm shows a gradual decrease in water content between 95% and 55% RH, followed by a sharp dehydration step below 55% RH. acs.orgresearchgate.netresearchgate.netnih.gov DVS is considered a preferred method for characterizing the non-stoichiometric behavior of hydrates. frontiersin.org

Hot-Stage Microscopy (HSM) allows for the direct visual observation of thermal and moisture-induced events and phase transitions in this compound crystals. acs.orgfishersci.canih.gov By controlling the temperature and humidity on a microscope stage, changes such as dehydration, melting, recrystallization, and alterations in crystal morphology and birefringence can be observed in situ.

HSM can be utilized to visualize processes like the peritectic dissociation of a this compound upon heating. frontiersin.org Although detailed specific findings for this compound directly from HSM were not extensively highlighted in the search results, the inclusion of HSM in comprehensive studies of brucine hydrates indicates its importance in providing visual confirmation of transformations detected by other analytical techniques like DSC and TGA. acs.orgnih.gov

Microscopic and Morphological Characterization 4.4.1. Field-Emission Scanning Electron Microscopy (FESEM) for Nanoparticle Morphology

Field-Emission Scanning Electron Microscopy (FESEM) is a crucial technique for the detailed morphological characterization of this compound, particularly when formulated into nanoparticles. FESEM provides high-resolution images that reveal the surface topography, shape, and size distribution of these nanoscale structures.

Research involving brucine-loaded nanoparticles frequently utilizes FESEM as part of a comprehensive characterization suite that also includes techniques like UV spectroscopy, Fourier-transform infrared spectroscopy (FTIR), X-ray diffraction (XRD), and differential scanning calorimetry (DSC). ajprd.comajprd.comresearchgate.net These combined methods allow for a thorough understanding of the physicochemical properties of the nanoparticles. ajprd.comajprd.com

Studies investigating brucine nanoparticles have employed FESEM to visualize the shape and determine the size range of the synthesized particles. For instance, FESEM images of brucine nanoparticles have shown them to be spherical with diameters typically ranging between 105 and 179 nm. ajprd.com Another study characterizing PEGylated brucine-loaded PLGA nanoparticles reported smooth surfaces and particle sizes ranging from 94 ± 3.05 to 253 ± 8.7 nm. nih.gov

FESEM analysis is vital for confirming the successful formation of nanoparticles and assessing their uniformity and morphology, which are critical factors influencing their performance, especially in drug delivery systems. ajprd.comajprd.comnih.gov The technique's ability to provide detailed surface information complements data obtained from other methods, such as dynamic light scattering (DLS), which provides hydrodynamic size but not direct visualization of shape. researchgate.net

While some studies focus on brucine-loaded nanoparticles, FESEM can also be applied to study the morphology of this compound crystals themselves, although the provided search results primarily highlight its use in nanoparticle characterization. The morphology of crystalline hydrates can be complex, with different hydration levels leading to varied crystal habits. nih.govacs.org Techniques like hot-stage microscopy and environmental powder X-ray diffraction are also used to study the thermo-physical characteristics and transformations of brucine hydrates under varying humidity and temperature conditions. nih.govacs.org However, FESEM offers a higher resolution surface view compared to traditional SEM, making it particularly suitable for examining fine details and nanoscale features of both crystalline forms and formulated nanoparticles.

Observed Nanoparticle Morphologies and Sizes via FESEM:

| Formulation Type | Observed Shape | Typical Size Range (nm) | Source |

| Brucine nanoparticles | Spherical | 105 – 179 | ajprd.com |

| PEGylated Brucine-loaded PLGA NPs | Smooth surfaces | 94 – 253.7 | nih.gov |

Note: The size ranges represent findings from specific studies and may vary depending on the preparation method and formulation components.

Computational Chemistry Approaches for Brucine Hydrate Systems

Crystal Structure Prediction (CSP) and Energy Landscape Exploration

Crystal Structure Prediction (CSP) is a computational methodology used to determine possible crystal structures of a compound. For hydrates, this process is more computationally demanding due to the additional degrees of freedom introduced by the water molecules. nih.gov CSP for hydrates often involves predicting the crystal structure of a hydrate (B1144303) with a known stoichiometry. encyclopedia.pubnih.govmdpi.com

Molecular Mechanics (MM) for Conformational Generation and Ranking

Molecular Mechanics (MM) is utilized in the initial stages of CSP for hydrates. MM calculations are typically performed on single molecules to generate and rank possible conformations of the compound. encyclopedia.pubnih.govmdpi.com This step is crucial for exploring the potential shapes and orientations that the brucine (B1667951) molecule can adopt within a crystal lattice.

Quantum Mechanics (QM) for Refinement of Crystal Structures

Following the initial conformational sampling with MM, selected conformers and their potential packing arrangements are subjected to Quantum Mechanics (QM) calculations. encyclopedia.pubnih.govmdpi.com QM methods are applied to the whole crystal structures to refine the atomic positions and obtain more accurate energies. encyclopedia.pubnih.gov This refinement step is essential for determining the stable crystal structures and understanding the packing arrangements, including the positioning of water molecules. DFT calculations, often employing hybrid functionals and extended basis sets with polarizable functions, are used to properly define hydrogen bonding, which is crucial for hydrate structures. encyclopedia.pubnih.gov

Dispersion-Corrected Density Functional Theory (DFT-D) for Intermolecular Interactions

Dispersion-corrected Density Functional Theory (DFT-D) is a computational approach specifically used to account for van der Waals forces, which are significant intermolecular interactions in molecular crystals, including hydrates. nih.govcrystallography.org.uk This method is applied to calculate the energy of intermolecular interactions within the brucine hydrate crystal lattice. encyclopedia.pubnih.gov DFT-D calculations are known for their high accuracy in describing these interactions and are often performed with specialized software. encyclopedia.pubnih.gov This approach can also be used to refine experimentally obtained structural data or differentiate between various polymorphic forms, including hydrates. encyclopedia.pub

Molecular Dynamics (MD) Simulations for Hydration Behavior

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound systems, particularly concerning their interaction with water. encyclopedia.pubnih.gov MD simulations are time- and computationally intensive but provide valuable insights into the kinetic factors and dynamic processes within the crystal. nih.gov

Elucidation of Water Dynamics and Host–Guest Interactions

MD simulations are used to elucidate the dynamics of water molecules within the this compound structure and the host-guest interactions between brucine and water. nih.govnih.govcrystallography.org.uk These simulations can help visualize the hydrogen bonding patterns and understand how water molecules are accommodated within the crystal lattice, such as in channel hydrates where water resides in open structural voids. nih.govnih.govacs.orgresearchgate.netresearchgate.net Studies have shown that the local chemical environments and void spaces within the crystal structure influence the favorable insertion and positioning of water molecules. nih.govresearchgate.net

Simulation of Dehydration Mechanisms and Thermodynamic Properties

MD simulations, along with compound-water binding energy calculations, can be used to simulate dehydration mechanisms and determine thermodynamic properties. encyclopedia.pubnih.govcrystallography.org.uk These simulations can provide insight into how water molecules are released from the crystal structure upon dehydration. For this compound, the dehydration mechanism can involve a shift of brucine ribbons in the honeycomb-like layers, leading to the opening of channels and water release. acs.orgresearchgate.netresearchgate.netresearchgate.net The collapse of brucine layers after water removal can result in the formation of anhydrous brucine. acs.orgresearchgate.netresearchgate.netresearchgate.net Computational approaches, such as DFT-D and MD, can augment experimental methods to provide molecular and energetic insights into hydration behavior, dehydration mechanisms, and thermodynamics. researchgate.net

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Brucine (anhydrous) | 442021 |

| This compound | 24862854 |

| Brucine sulfate (B86663) hydrate | 118797651 |

| Water | 961 |

Data Table: Examples of Brucine Hydrates and Hydration Behavior

While specific detailed data tables from computational studies on this compound's energy landscape or MD simulations were not extensively detailed in the search results, the following table summarizes different observed this compound forms and their general hydration/dehydration characteristics based on the provided information:

| This compound Form | Stoichiometry | Stability Conditions (at 25°C) | Dehydration Behavior | Notes | Source(s) |

| HyA | Dihydrate (nominal) | Stable at ambient conditions (20-60% RH), also stable at high water activities. | Nonstoichiometric dehydration at RH < 40%, results in isomorphic dehydrate. | Channel hydrate, water in channels, no hysteresis in some RH ranges. | crystallography.org.ukacs.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.netacs.org |

| HyB | Tetrahydrate | Fairly stable between 10% and 90% RH. | Stoichiometric dehydration below 10% RH, collapses to amorphous phase. | Loss of water causes collapse. | acs.orgresearchgate.netresearchgate.netacs.org |

| HyC | 3.65-3.85 hydrate | Stable at RH ≥ 55%. | Dehydration in one step at RH < 55% or upon heating, yields anhydrous brucine. | Hydrogen bonding involves water, leads to collapse on dehydration. | crystallography.org.ukacs.orgresearchgate.netresearchgate.netacs.org |

| Brucine 3.86-hydrate | 3.86 hydrate | Kinetically favored. | Leads to anhydrous brucine via shift of brucine ribbons. | Encapsulates 15- and 16-membered water clusters in cages. | researchgate.netresearchgate.netresearchgate.netresearchgate.net |

| Brucine dihydrate | Dihydrate | Retains framework when dehydrated. | Channel hydrate, large connected voids. | Used as a test case for water insertion prediction methods. | nih.govresearchgate.netresearchgate.net |

Predictive Modeling of Hydrate Formation and Stability

Predictive modeling in computational chemistry aims to forecast the likelihood of hydrate formation and assess the stability of different hydrate structures. This involves analyzing the energetic and structural aspects of the crystal lattice and the potential for water inclusion.

Estimating the solvent-accessible volume within a crystal structure is a technique used to predict the formation of non-stoichiometric or channel hydrates. nih.govnih.gov This approach involves analyzing the crystal energy landscapes of anhydrous forms, particularly higher-energy, lower-density structures that contain voids capable of accommodating solvent molecules like water. nih.govacs.org By calculating the accessible volume within these voids, researchers can estimate the potential for channel hydrate formation without explicitly computing the hydrate crystal energy landscapes. nih.govnih.gov This method has been applied to brucine, which forms both stoichiometric and non-stoichiometric hydrates. nih.gov The presence of open channels and hydrogen-bond acceptor groups in the brucine dihydrate structure, for instance, suggests its capacity to incorporate water. pnas.org

Table 1: Computational Approaches and Their Application to this compound Systems

| Computational Approach | Application to Brucine Hydrates | Key Findings/Purpose |

| Solvent-Accessible Volume Estimation | Used to estimate non-stoichiometric or channel hydrate formation from anhydrous crystal energy landscapes. nih.govnih.gov | Helps identify potential void spaces in higher-energy anhydrous structures that can accommodate water molecules. nih.govacs.org |

| Data-Driven and Topological Mapping (MACH) | Applied to brucine to map water positions and predict hydrate stoichiometries (stoichiometric and non-stoichiometric). pnas.orgtechnologynetworks.com | Successfully predicts plausible hydrate structures and stoichiometries from an anhydrous framework, providing insights for further CSP or experimental studies. researchgate.netpnas.org |

| Intermolecular Energy Calculations | Used to analyze interactions within this compound lattices (host-host, host-water, water-water). frontiersin.orgrsc.org | Helps assess hydrate stability, understand dehydration mechanisms, and establish the relative stability order of different solid forms. mdpi.comfrontiersin.orgencyclopedia.pub |

Synthetic Modifications and Derivatization Strategies of Brucine

Site-Selective Chemical Transformations of the Brucine (B1667951) Scaffold

Selective modifications of brucine can be directed towards different functional groups and moieties present in the molecule. sioc-journal.cn

The aryl moiety of brucine can undergo functionalization reactions. One such transformation is demethoxypentafluorophenylation. sioc-journal.cn This reaction involves the substitution of a methoxy (B1213986) group on the aryl ring with a pentafluorophenyl group. sioc-journal.cn While the search results mention this transformation, detailed reaction conditions or specific research findings beyond its mention as a known modification were not extensively provided.